molecular formula C22H22O11 B1197802 peonidin 3-O-beta-D-glucoside betaine

peonidin 3-O-beta-D-glucoside betaine

Cat. No.: B1197802
M. Wt: 462.4 g/mol
InChI Key: LLHVQDWTNVJRDD-OUUKCGNVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Anthocyanin Research

Anthocyanins, the compounds responsible for many of the red, purple, and blue hues in plants, are a major focus of food science and phytochemical research. nih.gov Peonidin (B1209262) 3-O-beta-D-glucoside is a notable member of this family, identified in various plant species, including rhubarb and purple sweet potato. nih.govnih.gov Research into this compound and its betaine (B1666868) form is often driven by interest in its potential biological activities, such as its antioxidant properties. nih.govebi.ac.uk The transformation between the cationic form (the glucoside) and the betaine form is pH-dependent, a crucial factor in its biological environment and for its stability. smolecule.com

Nomenclature and Chemical Classification of Peonidin 3-O-beta-D-glucoside Betaine

The precise naming and classification of this compound are fundamental to understanding its chemical properties and its relationship with other related compounds.

The systematic naming of chemical compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC). The formal IUPAC name for this compound is 3-(β-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenium-5-olate. Another systematic name found in chemical databases is 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-7-one. A common synonym for this compound is simply peonidin 3-O-beta-D-glucoside.

For its conjugate acid, peonidin 3-O-beta-D-glucoside, the IUPAC name is (2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol. It is also referred to by several synonyms, including peonidin-3-glucoside (B1200960) and 3'-O-methylcyanidin 3-O-beta-D-glucoside. ebi.ac.uk

The chemical relationship between this compound and peonidin 3-O-beta-D-glucoside is that of a conjugate acid-base pair. Peonidin 3-O-beta-D-glucoside acts as the conjugate acid, which can donate a proton from its hydroxyl group at the 5-position. taylorandfrancis.com Upon losing this proton, it forms its conjugate base, the this compound. githubusercontent.com This equilibrium is pH-dependent, with the cationic (acid) form being more prevalent in acidic conditions and the betaine (base) form becoming more significant as the pH increases towards neutral. smolecule.com

Overview of Research Trajectories

Academic research on peonidin 3-O-beta-D-glucoside and its betaine form has followed several key trajectories. A primary focus has been on its identification and quantification in various natural sources, such as fruits and vegetables. researchgate.netresearchgate.net This often involves advanced analytical techniques like high-performance liquid chromatography coupled with diode-array detection and mass spectrometry (HPLC-DAD-MS). ebi.ac.uk

Another significant area of investigation is the compound's biological activity. Studies have explored its antioxidant potential, a characteristic shared by many anthocyanins. nih.govebi.ac.uk Research has also delved into its potential prebiotic activity and its effects on gut microbiota. nih.gov Furthermore, there is interest in its stability under various conditions, which is crucial for its potential application as a natural food colorant. google.com The metabolism and bioavailability of peonidin 3-O-beta-D-glucoside are also active areas of research, seeking to understand how it is absorbed and utilized by the body. nih.govgoogle.comnp-mrd.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H22O11

Molecular Weight

462.4 g/mol

IUPAC Name

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-7-one

InChI

InChI=1S/C22H22O11/c1-30-15-4-9(2-3-12(15)25)21-16(7-11-13(26)5-10(24)6-14(11)31-21)32-22-20(29)19(28)18(27)17(8-23)33-22/h2-7,17-20,22-23,25-29H,8H2,1H3/t17-,18-,19+,20-,22-/m1/s1

InChI Key

LLHVQDWTNVJRDD-OUUKCGNVSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C2=C(C=C3C(=CC(=O)C=C3O2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C=C3C(=CC(=O)C=C3O2)O)OC4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

Natural Occurrence and Distribution in Biological Matrices

Occurrence in the Plant Kingdom

The distribution of peonidin (B1209262) 3-O-beta-D-glucoside and its betaine (B1666868) form is widespread throughout the plant kingdom, contributing significantly to the pigmentation of various flowers and foods.

This compound has been identified in a variety of plant species, where it often co-occurs with other anthocyanins. Its presence is a key factor in the coloration of many familiar fruits and vegetables.

Vitis aestivalis and other Grape Cultivars : Peonidin 3-O-glucoside is found in grapes, such as Vitis vinifera and Vitis labrusca, contributing to the color of the fruit and the resulting red wine. nih.govwikipedia.orgrhea-db.org

Berries : A significant number of berries contain this compound. It has been reported in Rubus idaeus (raspberry) nih.gov. In a study of various deep-colored berries, peonidin 3-O-glucoside was the second most abundant anthocyanin, accounting for 12.6% of total anthocyanins in blueberry and 14.9% in elderberry nih.gov. It is also found in cranberries, where it constitutes a notable portion of the anthocyanin profile nih.govwikipedia.org.

Purple Corn (Zea mays L.) : Purple corn is a rich source of peonidin 3-O-glucoside. wikipedia.orgresearchgate.netnih.gov It is one of the major anthocyanins isolated from this plant, contributing to its characteristic deep purple color. wikipedia.orgnih.gov

Red Onions : The red coloration of onions is partly due to the presence of peonidin 3-O-glucoside and its derivatives, such as peonidin 3-malonylglucoside. wikipedia.orgwikipedia.orgmdpi.com

Pomegranates : Research has identified peonidin 3-O-glucoside in pomegranate peels. researchgate.net

Other Sources : The compound is also present in other plant sources, including plums, cherries, and certain cultivars of purple-fleshed sweet potatoes. wikipedia.org

Below is an interactive table summarizing the occurrence of Peonidin 3-O-glucoside in various plant species.

Plant SpeciesCommon NameCultivar/VarietyPart(s) Where Found
Vitis aestivalis, Vitis viniferaGrapeRed cultivarsFruit, Skin
Rubus idaeusRaspberryNot specifiedFruit
Vaccinium sp.BlueberryNot specifiedFruit
Vaccinium oxycoccosCranberryNot specifiedFruit
Sambucus nigraElderberryNot specifiedFruit
Zea mays L.Purple CornNot specifiedKernels, Cob
Allium cepaRed OnionNot specifiedOuter layers (skin)
Punica granatumPomegranateNot specifiedPeel
Prunus domesticaPlumNot specifiedFruit
Prunus aviumCherryNot specifiedFruit
Ipomoea batatasSweet PotatoPurple-fleshedTuber

The concentration of peonidin 3-O-beta-D-glucoside betaine is not uniform throughout the plant; it is typically localized in specific tissues and organs, primarily those exposed to light.

Fruits and Berries : In fruits like grapes, the highest concentration of anthocyanins, including peonidin derivatives, is found in the skin. smolecule.com This localization is responsible for the fruit's external color.

Corncobs and Kernels : In purple corn, the pigments are primarily found in the pericarp or kernels and the corncobs. researchgate.netnih.gov Studies have specifically isolated peonidin-3-O-glucoside and its acylated forms from purple and black corncobs. nih.govnih.gov

Leaves : In some plants, such as Phoebe bournei, anthocyanins like cyanidin-3-O-glucoside, a related compound, accumulate in the leaves, causing red coloration during certain developmental stages. mdpi.com Generally, anthocyanins are most concentrated in the epidermal layers of leaves and flowers. smolecule.com

This table shows the distribution of the compound within different plant parts.

Plant PartSpecific Tissue/OrganPlant Examples
FruitSkin, PeelGrapes, Pomegranate
FruitFleshBerries, Cherries, Plums
VegetableCob, Kernel (Pericarp)Purple Corn
VegetableOuter LayersRed Onion
LeafEpidermal LayersPhoebe bournei

The synthesis and accumulation of anthocyanins, including peonidin 3-O-beta-D-glucoside, are dynamic processes regulated by plant development. Research on juçara fruits (Euterpe edulis M.) identified peonidin-3-glucoside (B1200960) and noted that the total anthocyanin content increased significantly during the ripening process ebi.ac.uk. Similarly, a study on the leaf color change in Phoebe bournei found that the levels of related anthocyanins, such as cyanidin-3-O-glucoside, were highest in the early developmental stage of the leaves and decreased as the leaves matured mdpi.com. This suggests that the concentration of these pigments is closely linked to the physiological stage of the plant or organ.

Presence in Microbial Systems

Beyond the plant kingdom, metabolites of this compound can be found in certain microbial systems, often as a result of fermentation processes.

Saccharomyces cerevisiae : Peonidin 3-O-glucoside has been identified as a metabolite found in or produced by Saccharomyces cerevisiae, commonly known as brewer's or baker's yeast. nih.gov During the fermentation of grape must in winemaking, yeast cells can adsorb anthocyanins. ymdb.ca These anthocyanins can then react with yeast metabolites, contributing to the formation of more stable pigments that are important for the color of aged wine. ymdb.ca

Biosynthesis and Metabolic Pathways of Peonidin 3 O Beta D Glucoside Betaine

Enzymatic Catalysis in Anthocyanin Biosynthesis

The synthesis of peonidin (B1209262) 3-O-beta-D-glucoside, the direct precursor to its betaine (B1666868) form, is catalyzed by specific enzymes that facilitate the transfer of a glucose molecule to the peonidin aglycone.

Glycosylation is a critical step in the biosynthesis of anthocyanins, enhancing their stability and solubility. This reaction is primarily catalyzed by a class of enzymes known as glycosyltransferases. Specifically, UDP-glucose:anthocyanidin 3-O-glucosyltransferase (UFGT), also referred to as anthocyanidin 3-O-glucosyltransferase (3GT), and Flavonoid 3-O-glycosyltransferase (F3GT) are key enzymes involved in this process wikipedia.orgwikipedia.org. These enzymes belong to the family of glycosyltransferases, which transfer a sugar moiety from an activated sugar donor, such as UDP-glucose, to an acceptor molecule core.ac.uknih.gov.

The enzyme UDP-D-glucose:anthocyanidin 3-O-beta-D-glucosyltransferase (EC 2.4.1.115) catalyzes the reaction where UDP-D-glucose and an anthocyanidin (in this case, peonidin) are converted to UDP and the corresponding anthocyanidin-3-O-beta-D-glucoside wikipedia.org. This enzymatic step is crucial for the formation of the stable, colored anthocyanin.

The biosynthesis of peonidin 3-O-beta-D-glucoside requires two primary precursor molecules: the anthocyanidin aglycone, peonidin, and the activated sugar donor, UDP-alpha-D-glucose nih.gov. Peonidin itself is synthesized through the flavonoid biosynthesis pathway. UDP-alpha-D-glucose is a common activated form of glucose used in a wide array of biosynthetic reactions in cells, including the synthesis of polysaccharides and glycosides nih.govyoutube.comresearchgate.netyoutube.com.

The reaction mechanism involves the transfer of the glucosyl group from UDP-glucose to the 3-hydroxyl group of the C-ring of the peonidin molecule. Studies on various plant species have shown that anthocyanidin 3-O-glucosyltransferases can accept a range of anthocyanidin substrates, including peonidin genome.jp. For instance, research on Freesia hybrida demonstrated that a flavonoid 3-O-glycosyltransferase (Fh3GT1) could efficiently glucosylate peonidin in vitro frontiersin.org. Similarly, studies in other plants have identified 3GTs that can utilize peonidin as a substrate, although the efficiency may vary compared to other anthocyanidins like cyanidin (B77932) or delphinidin (B77816) frontiersin.org. The substrate specificity of these enzymes is a key factor in determining the specific profile of anthocyanins that accumulate in a particular plant tissue nih.govnih.gov.

Substrate Specificity of Selected Glycosyltransferases
EnzymeSource OrganismAccepted SubstratesPreferred Sugar Donor
UDP-glucose:anthocyanidin 3-O-glucosyltransferaseGeneralCyanidin, Delphinidin, Peonidin, PelargonidinUDP-glucose
Fh3GT1Freesia hybridaPetunidin, Peonidin, Kaempferol, QuercetinUDP-glucose
Rd3GT1 & Rd3GT6Rhododendron delavayiCyanidin (highest), Delphinidin, Malvidin (B83408) (Rd3GT6)UDP-galactose (preferred), UDP-glucose

Genetic Regulation of Biosynthetic Pathways

The biosynthesis of anthocyanins, including peonidin 3-O-beta-D-glucoside, is controlled at the transcriptional level through the regulation of genes encoding the necessary enzymes.

Transcriptomic studies have been instrumental in identifying and characterizing the genes involved in the anthocyanin biosynthesis pathway. Key structural genes include Dihydroflavonol 4-reductase (DFR), Flavonoid 3'-hydroxylase (F3'H), Flavonoid 3',5'-hydroxylase (F3'5'H), and Anthocyanidin synthase (ANS) mdpi.comtandfonline.com.

DFR (Dihydroflavonol 4-reductase): This enzyme is a key player in the later stages of the pathway, converting dihydroflavonols to leucoanthocyanidins.

F3'H (Flavonoid 3'-hydroxylase) and F3'5'H (Flavonoid 3',5'-hydroxylase): These enzymes are critical in determining the type of anthocyanidin produced. F3'H is responsible for the synthesis of cyanidin and subsequently peonidin precursors, which have two hydroxyl groups on the B-ring. F3'5'H leads to the production of delphinidin-based anthocyanins with three hydroxyl groups on the B-ring tandfonline.com. The relative expression of these two genes dictates the ratio of different anthocyanins.

ANS (Anthocyanidin synthase): Also known as leucoanthocyanidin dioxygenase (LDOX), this enzyme catalyzes the conversion of leucoanthocyanidins to the colored anthocyanidins nih.gov.

A strong correlation is often observed between the expression levels of anthocyanin biosynthetic genes and the accumulation of anthocyanin compounds. For example, in Lagerstroemia indica, the upregulation of genes such as ANS, CHI, F3H, F3'H, and UGT was consistent with the content of peonidin derivatives nih.govresearchgate.net. Similarly, transcriptomic analyses in various flowers and fruits have shown that the high expression of DFR, ANS, and subsequent glycosyltransferases coincides with the developmental stages of anthocyanin accumulation nih.govnih.gov. The regulation of these structural genes is often controlled by a complex of transcription factors, including MYB, bHLH, and WD40 proteins, which act as master regulators of the pathway mdpi.com.

Key Genes in the Anthocyanin Biosynthesis Pathway Leading to Peonidin Formation
GeneEnzyme EncodedFunction in the Pathway
DFRDihydroflavonol 4-reductaseReduces dihydroflavonols to leucoanthocyanidins.
F3'HFlavonoid 3'-hydroxylaseHydroxylates the B-ring at the 3' position, leading to cyanidin and peonidin precursors.
F3'5'HFlavonoid 3',5'-hydroxylaseHydroxylates the B-ring at the 3' and 5' positions, leading to delphinidin-based anthocyanins.
ANSAnthocyanidin synthaseCatalyzes the formation of colored anthocyanidins from leucoanthocyanidins.

Influence of Environmental and Biological Factors on Gene Expression (e.g., alkaline stress)

The biosynthesis of anthocyanins, including peonidin 3-O-beta-D-glucoside betaine, is significantly influenced by environmental stressors, which trigger changes in gene expression. Alkaline stress, in particular, has been shown to modulate the genetic pathways responsible for flavonoid and anthocyanin production as a plant defense mechanism.

Plants under alkaline stress often exhibit an increased accumulation of flavonoid compounds, which serve to counteract oxidative stress. This response is underpinned by the upregulation of key genes in the flavonoid synthesis pathway. For instance, studies in cotton have identified that the gene GHCYP706A7, which codes for Flavonoid 3'-hydroxylase (F3'H), enhances resistance to alkaline stress by boosting anthocyanin synthesis. nih.govsemanticscholar.org F3'H is a critical enzyme that hydroxylates dihydrokaempferol to dihydroquercetin, a precursor for cyanidin and subsequently peonidin. Suppression of this gene leads to reduced anthocyanin levels and diminished tolerance to alkali conditions, highlighting its pivotal role. nih.gov

Similarly, research on rose petals subjected to saline-alkali stress revealed that the transcription factor MYB5 plays a crucial role in orchestrating the biosynthesis of flavonoids. nih.gov Transcription factors like MYB are essential regulators that can activate or suppress the expression of multiple structural genes within a metabolic pathway. In yam seedlings, saline-alkali stress was found to induce the production of purple pigments, indicating an increase in anthocyanin content. researchgate.net Transcriptomic analysis of these plants showed that the differentially expressed genes were predominantly involved in metabolic pathways influencing anthocyanin synthesis, further confirming that stress conditions directly impact the genetic regulation of this process. researchgate.net

This adaptive mechanism allows plants to mitigate the damaging effects of reactive oxygen species (ROS) that are often generated under stress conditions. The accumulation of anthocyanins provides a protective shield, enhancing the plant's resilience.

Below is a table summarizing key research findings on the influence of alkaline stress on genes related to anthocyanin biosynthesis.

Table 1: Research Findings on Alkaline Stress and Anthocyanin Biosynthesis Gene Expression
Plant Species Gene/Factor Investigated Key Finding Reference
Cotton (Gossypium hirsutum) GHCYP706A7 (F3'H) Gene enhances resistance to alkali stress by increasing anthocyanin synthesis. nih.govsemanticscholar.org
Rose (Rosa rugosa) MYB5 Transcription Factor Orchestrates the biosynthesis of flavonoids under saline-alkali stress. nih.gov
Yam (Dioscorea opposita) Various anthocyanin synthesis genes Saline-alkali stress induced higher anthocyanin content and upregulated related metabolic pathways. researchgate.net

Metabolic Interconversions and Derivatives

Position within the Broader Flavonoid Metabolism

This compound is a specific anthocyanin that originates from the highly conserved flavonoid biosynthetic pathway in plants. smolecule.com This pathway is a major branch of the broader phenylpropanoid pathway. The synthesis begins with the amino acid phenylalanine, which is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL).

Following a series of enzymatic reactions, the pathway yields a key intermediate, naringenin chalcone (B49325), which is then isomerized to naringenin, a central precursor for various flavonoid classes. The specific branch leading to anthocyanins involves several key enzymes:

Flavanone (B1672756) 3-hydroxylase (F3H) : Converts naringenin to dihydrokaempferol.

Flavonoid 3'-hydroxylase (F3'H) : hydroxylates dihydrokaempferol to create dihydroquercetin.

Dihydroflavonol 4-reductase (DFR) : Reduces dihydroquercetin to leucocyanidin.

Anthocyanidin synthase (ANS) : Oxidizes leucocyanidin to the colored anthocyanidin, cyanidin.

Peonidin is a direct derivative of cyanidin. The formation of the peonidin aglycone occurs through the methylation of cyanidin at the 3'-hydroxyl group, a reaction catalyzed by an O-methyltransferase (OMT) .

The final step in the formation of peonidin 3-O-beta-D-glucoside is glycosylation. A glucose molecule is attached to the 3-hydroxyl group of the peonidin aglycone by the enzyme UDP-glucose:flavonoid 3-O-glycosyltransferase (UFGT) . This glycosylation step significantly increases the stability and solubility of the molecule. This compound is the deprotonated form of this compound, which is the major form present at physiological pH. ebi.ac.uk

Formation of Conjugates and Other Anthocyanin Derivatives

Once formed, peonidin 3-O-glucoside can undergo further modifications to form a variety of more complex derivatives and conjugates. These reactions are particularly prevalent during food processing, such as grape drying and wine aging, and contribute to the color stability and complexity of the final product.

Pyranoanthocyanins (Vitisins): During processes like fermentation or grape drying, peonidin 3-O-glucoside can react with yeast metabolites such as pyruvic acid and acetaldehyde to form pyranoanthocyanins, also known as vitisins. nih.govresearchgate.net

Vitisin A-type derivatives are formed through the cycloaddition of pyruvic acid to the anthocyanin molecule. nih.gov

Vitisin B-type derivatives result from the reaction with acetaldehyde. nih.govresearchgate.net An example is the vitisin B of peonidin-3-glucoside (B1200960). nih.gov These pyranoanthocyanins often exhibit enhanced color stability, particularly against changes in pH and bleaching by sulfur dioxide, compared to their precursor anthocyanins. wikipedia.org

Flavanol-Anthocyanin Adducts: Peonidin 3-O-glucoside can also form adducts with flavanols (such as catechin and epicatechin). These reactions can occur directly or be mediated by molecules like acetaldehyde, which forms an ethyl bridge between the anthocyanin and the flavanol unit. wikipedia.org A specific derivative identified during grape drying is Pn-3-glc-methylmethine(epi)catechin, which is a condensation product between peonidin-3-glucoside and (epi)catechin linked by a methylmethine bridge. nih.govresearchgate.net These adducts contribute to the formation of polymeric pigments that influence the color and astringency of products like red wine.

These metabolic interconversions and the formation of derivatives demonstrate the dynamic nature of anthocyanin chemistry within biological systems and during processing.

Table 2: Chemical Compounds Mentioned | Compound Name | | | :--- | | this compound | | Phenylalanine | | Cinnamic acid | | Naringenin chalcone | | Naringenin | | Dihydrokaempferol | | Dihydroquercetin | | Leucocyanidin | | Cyanidin | | Peonidin | | Peonidin 3-O-glucoside | | Pyruvic acid | | Acetaldehyde | | Vitisin A | | Vitisin B | | Catechin | | Epicatechin | | Pn-3-glc-methylmethine(epi)catechin |

Molecular and Cellular Mechanisms in Biological Systems

Cellular Pathway Modulation

The compound exerts its influence by modulating complex cellular pathways, impacting everything from gene transcription to enzymatic functions. This modulation is central to its biological effects observed in various cell systems.

Peonidin (B1209262) 3-O-beta-D-glucoside betaine (B1666868) significantly alters the transcriptional landscape of cells, leading to widespread changes in gene expression. These alterations are foundational to its effects on cellular health and function, particularly in bone cells.

High-throughput RNA-sequencing has been instrumental in mapping the global transcriptomic changes induced by peonidin-3-O-glucoside (P3G) in human osteoblasts. In a study involving cultured human fetal osteoblastic hFOB 1.19 cells, treatment with P3G resulted in substantial differential gene expression. chemscene.com Out of 29,762 genes analyzed, 3,177 were differentially expressed, with 1,481 genes being upregulated and 1,696 downregulated. chemscene.com This large-scale modulation of the osteoblast transcriptome underscores the compound's significant impact on bone cell biology. chemscene.commedchemexpress.com

While extensive data exists for osteoblasts, specific differential gene expression analysis in myoblast cells following treatment with peonidin 3-O-beta-D-glucoside betaine is not extensively detailed in the currently available research.

Table 1: Differential Gene Expression in hFOB 1.19 Osteoblasts Treated with Peonidin-3-O-glucoside
ParameterFindingReference
Total Genes Investigated29,762 chemscene.com
Total Differentially Expressed Genes (DEGs)3,177 chemscene.com
Upregulated Genes1,481 chemscene.com
Downregulated Genes1,696 chemscene.com

Pathway analysis of the differentially expressed genes reveals that peonidin-3-O-glucoside targets several key canonical pathways. In osteoblasts, it significantly downregulates the apoptosis canonical pathway, thereby promoting cell survival. chemscene.commedchemexpress.com This is achieved by altering the expression of genes within the Bcl-2 family to favor anti-apoptotic outcomes. medchemexpress.com

The compound also demonstrates anabolic and anti-catabolic effects on bone by modulating pathways related to bone remodeling. It has been shown to increase osteoblast differentiation and the expression of key osteogenic markers like Sp7/osterix. nih.gov Concurrently, it suppresses osteoclastogenesis (the formation of bone-resorbing cells) by reducing the expression of Rankl and downregulating the osteoarthritis and HIF-1α signaling pathways. chemscene.commedchemexpress.com

In liver cells (HepG2), peonidin-3-O-glucoside has been shown to modulate pathways related to carbohydrate metabolism. chemscene.commedchemexpress.com Broader metabolomic studies in plants have also noted changes in amino acid metabolism in the presence of this compound, although specific pathway modulation in human cells is less defined. nih.govnih.govmdpi.com

Table 2: Impact of Peonidin-3-O-glucoside on Canonical Pathways
Canonical PathwayEffectCell Type/ModelReference
ApoptosisDownregulatedhFOB Osteoblasts chemscene.commedchemexpress.com
Osteoblast DifferentiationIncreasedTransgenic medaka model nih.gov
OsteoclastogenesisReduced/SuppressedTransgenic medaka model medchemexpress.comnih.gov
Osteoarthritis PathwayDownregulatedhFOB Osteoblasts chemscene.com
HIF-1α SignalingDownregulatedhFOB Osteoblasts chemscene.commedchemexpress.com
Carbohydrate MetabolismModulatedHepG2 Liver Cells chemscene.commedchemexpress.com

The effects of this compound on gene expression translate to measurable changes in protein levels. In pancreatic and liver cells, the compound directly influences key proteins involved in metabolism and insulin (B600854) secretion.

Treatment with peonidin-3-O-glucoside increases the expression of Free Fatty Acid Receptor 1 (FFAR1) in INS-1E pancreatic β-cells. medchemexpress.comnih.gov This upregulation is a key part of its mechanism for enhancing insulin secretion. chemscene.commedchemexpress.com

In HepG2 liver cells, the compound modulates proteins central to energy homeostasis and glucose metabolism. It increases the phosphorylation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy. chemscene.commedchemexpress.com Activated AMPK, in turn, leads to a reduction in the expression of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a rate-limiting enzyme in gluconeogenesis (the synthesis of glucose). chemscene.commedchemexpress.comacs.org This action suggests a role in regulating hepatic glucose output.

Beyond gene and protein expression, this compound directly interacts with cellular receptors, initiating signaling cascades.

Peonidin-3-O-glucoside is a known agonist of the free fatty acid receptor FFAR1 (also known as GPR40). medchemexpress.comnih.govmedchemexpress.com FFAR1 is highly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion. By binding to and activating FFAR1, peonidin-3-O-glucoside enhances the insulin secretion pathway, demonstrating a direct interaction with a key metabolic receptor. chemscene.commedchemexpress.comnih.gov This agonistic activity is a primary mechanism through which it exerts its effects on glucose homeostasis.

Enzymatic Activity and Receptor Interactions

Activation of Glucokinase (GK)

Scientific literature from the conducted research did not yield specific information regarding the activation of glucokinase (GK) by this compound.

Modulation of Kinase Phosphorylation (e.g., IKKα, IκBα, ERK, AMPK, PKD)

The modulation of key cellular kinases is a significant mechanism through which anthocyanins exert their effects. While direct studies on this compound are not available, research on related compounds and extracts provides insights. Anthocyanins derived from Lycium ruthenicum (black goji berry), which include peonidin derivatives, have been shown to suppress autophagy in macrophage cell models by targeting critical regulators of the AMPK-mTOR signaling axis. researchgate.net Furthermore, anthocyanin supplementation in high-fat diet-fed mice demonstrated an inhibition of hepatic inflammation by reducing signaling through the TLR4/NF-κB/JNK pathway. rsc.org The NF-κB pathway's activation is controlled by the phosphorylation of inhibitory proteins like IκBα by kinases such as IKKα. An in silico study predicted that peonidin-3-O-glucoside has the potential to act as a protein kinase inhibitor. nih.gov

Inhibition of Specific Enzymes (e.g., MAO-A, tyrosinase, fatty acid amide hydrolase, α-glucosidase, dipeptidyl peptidase-4)

The inhibition of carbohydrate-hydrolyzing enzymes is a key therapeutic approach for managing postprandial hyperglycemia. nih.gov Peonidin derivatives have demonstrated notable inhibitory activity against α-glucosidase. Extracts from purple flesh potatoes, which contain peonidin derivatives, showed effective inhibition of α-glucosidase with an IC50 value of 42 μg/ml. nih.gov Kinetic studies revealed that anthocyanins act as noncompetitive inhibitors of this enzyme. nih.gov

Research comparing different flavonoids found that anthocyanidins were potent inhibitors of yeast α-glucosidase. jst.go.jp Specifically, acylated peonidin derivatives have been identified as inhibitors of α-glucosidase activity. researchgate.net This suggests that the core structure of peonidin is crucial for this inhibitory function.

Currently, there is no specific information available from the performed searches regarding the inhibition of monoamine oxidase A (MAO-A), tyrosinase, fatty acid amide hydrolase, or dipeptidyl peptidase-4 by this compound.

Table 1: Enzyme Inhibitory Activity of Peonidin Derivatives

Compound/Extract Target Enzyme Observed Effect IC50 Value Source
Purple Flesh Potato Extract (contains peonidin derivatives) α-Glucosidase Inhibition 42 μg/ml nih.gov
Acylated Peonidin Derivatives α-Glucosidase Inhibition Not specified researchgate.net

Cellular Homeostasis and Stress Responses

Mechanisms of Oxidative Stress Reduction (e.g., scavenging reactive oxygen species, increasing glutathione (B108866) levels, enhancing SOD, GPX, CAT activities)

Anthocyanins are well-regarded for their antioxidant properties. researchgate.net The primary related compound, peonidin-3-O-glucoside (P3G), has been shown to significantly mitigate oxidative stress in cellular models of nonalcoholic fatty liver disease (NAFLD). mdpi.com In this model, P3G treatment effectively reduced the overproduction of reactive oxygen species (ROS) induced by free fatty acids. mdpi.com Furthermore, P3G helped restore levels of glutathione (GSH), a critical intracellular antioxidant. mdpi.com

Studies on anthocyanin extracts from black wolfberry (Lycium ruthenicum), which are rich in peonidin derivatives, also demonstrate potent antioxidant effects. rsc.org Supplementation with this extract in diet-induced obese rats led to elevated activities of the antioxidant enzyme superoxide (B77818) dismutase (SOD). rsc.org These extracts combat oxidative stress by scavenging free radicals that can cause cellular damage. researchgate.net

Table 2: Effects on Oxidative Stress Markers

Compound/Extract Cell/Animal Model Marker Result Source
Peonidin-3-O-glucoside (P3G) FFA-induced L02 cells Reactive Oxygen Species (ROS) Decreased mdpi.com
Peonidin-3-O-glucoside (P3G) FFA-induced L02 cells Glutathione (GSH) Increased / Restored mdpi.com
Black Wolfberry Anthocyanin Extract High-Fat Diet-Fed Rats Superoxide Dismutase (SOD) Increased activity rsc.org
Attenuation of Inflammatory Responses in Cell Models (e.g., reducing NF-κB, IL-6, TNF-α, IL-1β)

Peonidin derivatives and related extracts exhibit significant anti-inflammatory activity. mdpi.com Anthocyanin extracts from Lycium ruthenicum have been shown to provide therapeutic effects in mouse models of colitis by reducing the expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). nih.gov Similar results were observed in diet-induced obese rats, where the extract down-regulated the gene expression of TNF-α, IL-6, and the transcription factor NF-κB. rsc.org

A study using a rat model of gouty arthritis found that anthocyanin extracts containing peonidin-3-glucoside (B1200960) significantly reduced serum levels of TNF-α and IL-1β. researchgate.net The mechanism often involves the inhibition of the NF-κB signaling pathway, which is a central regulator of inflammation. rsc.orgmdpi.com An in silico investigation further supports these findings, suggesting that peonidin-3-O-glucoside can bind to the TNF-α receptor, thereby inhibiting its signaling pathway and functioning as an anti-inflammatory agent. nih.gov

Table 3: Modulation of Inflammatory Mediators

Compound/Extract Model System Mediator Result Source
Lycium ruthenicum Anthocyanin Extract DSS-Induced Colitis in Mice TNF-α, IL-6, IL-1β Decreased expression nih.gov
Lycium ruthenicum Anthocyanin Extract High-Fat Diet-Fed Rats NF-κB, TNF-α, IL-6 Down-regulated gene expression rsc.org
Peonidin-3-O-glucoside (in silico) TNF-α Receptor TNF-α Signaling Inhibition nih.gov
Anthocyanin Extract (contains P3G) Gouty Arthritis Rat Model TNF-α, IL-1β Decreased serum levels researchgate.net

Organelle-Specific Functional Modulation (e.g., mitochondrial content and electron transfer chain, lysosome function, TFEB-mediated regulation)

Research into the effects of peonidin derivatives on specific organelles has revealed protective functions. A study focusing on nonalcoholic fatty liver disease demonstrated that peonidin-3-O-glucoside (P3G) ameliorates the condition by regulating both mitochondrial and lysosomal functions. mdpi.com This regulation is crucial for reducing the cellular stress and inflammation associated with the disease. mdpi.com The study highlighted that the protective effects of P3G were linked to its ability to modulate these organelles, thereby preventing lipid accumulation and subsequent damage. mdpi.com

No specific information was found in the conducted research regarding the influence of this compound on mitochondrial content, the electron transfer chain, or TFEB-mediated regulation.

Structure-Activity Relationship Studies (non-human specific)

The biological activity of anthocyanins like this compound is intrinsically linked to their chemical structure. The arrangement and type of functional groups on the core flavylium (B80283) structure dictate their efficacy and mechanism of action in various biological models.

Studies comparing peonidin 3-O-glucoside (P3G) to other anthocyanins reveal important structure-activity relationships. For instance, the ortho-dihydroxyphenyl group on the B-ring of the anthocyanin structure is considered crucial for the inhibitory effects on cell transformation. biopurify.cn Peonidin, having a methoxy (B1213986) group at the 3'-position instead of a hydroxyl group like cyanidin (B77932), shows differential activity. While both P3G and cyanidin 3-glucoside (C3G) exhibit anticancer effects, their potency can vary depending on the cell line, suggesting that the 3'-methoxy group of peonidin influences its biological targeting. biopurify.cn

In studies on bone cells, P3G was found to significantly increase the viability and proliferation of hFOB osteoblasts, an effect not observed with cyanidin (CYN), delphinidin (B77816) (DC), or delphinidin-3-O-glucoside (DGC) at the same concentration. nih.gov This highlights that both the aglycone structure (peonidin vs. cyanidin or delphinidin) and the glycosylation pattern are key determinants of activity. The presence of the glucose moiety at the 3-O position is a common feature of many bioactive anthocyanins, but the specific nature of the aglycone, such as the methylation on peonidin's B-ring, fine-tunes its interaction with cellular targets in osteoblasts. nih.govnih.gov

Furthermore, in longevity and stress-resistance studies using the model organism Caenorhabditis elegans, purified P3G demonstrated significant efficacy. researchgate.net This suggests that the specific structure of P3G itself, rather than a synergistic effect from a mixture of anthocyanins, is responsible for these benefits. The antioxidant capacity of these molecules is often attributed to the electron-donating potential of the phenolic hydroxyl groups, which is modulated by substitutions on the A and B rings. ebi.ac.uk

Studies in Model Systems (excluding human clinical data)

The effects of peonidin 3-O-glucoside have been explored in a variety of cell culture models, revealing its influence on key cellular pathways involved in metabolism, proliferation, and differentiation.

Pancreatic β cells: In INS-1E pancreatic β-cells, peonidin 3-O-glucoside chloride acts as an agonist for the free fatty acid receptor 1 (FFAR1) and glucokinase. medchemexpress.com Treatment with P3G at concentrations from 1 to 100 μM enhanced glucose-stimulated insulin secretion (GSIS) by 18-40% compared to controls. medchemexpress.com This effect is linked to the activation of the FFAR1-dependent insulin secretory pathway, as evidenced by increased phosphorylation of FFAR1, phospholipase C (PLC), and protein kinase D (PKD). medchemexpress.com

HepG2 hepatocytes: In a model of nonalcoholic fatty liver disease (NAFLD) using free fatty acid (FFA)-induced HepG2 cells, peonidin 3-O-glucoside (P3G) isolated from purple corncob significantly reduced lipid accumulation. mdpi.com P3G treatment also mitigated oxidative stress by inhibiting the excessive production of reactive oxygen species, increasing glutathione levels, and enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). mdpi.com Furthermore, P3G was shown to increase glucose uptake in HepG2 cells by activating glucokinase (GK) and increasing the phosphorylation of AMP-activated protein kinase (AMPK), while reducing the expression of phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in gluconeogenesis. medchemexpress.com

hFOB osteoblasts: Peonidin-3-O-glucoside (POG) has demonstrated significant anabolic effects on bone cells. In cultured human fetal osteoblastic hFOB 1.19 cells, POG treatment increased cell viability and proliferation. nih.gov Transcriptomic analysis of these cells revealed that POG treatment significantly altered gene expression, downregulating pathways associated with apoptosis and osteoarthritis. nih.govmdpi.com Specifically, POG treatment led to the upregulation of anti-apoptotic genes like Bcl-2, Bcl-2A1, and Bcl-XL, and the downregulation of the pro-apoptotic gene BIM. nih.gov It also reduced the expression of Receptor Activator of Nuclear Factor Kappa-β Ligand (RANKL), a key factor in bone resorption. nih.govmdpi.com

3T3-L1 adipocytes: While direct studies on purified this compound in 3T3-L1 cells are limited, research on anthocyanin-rich extracts provides relevant insights. Peonidin-3-O-glucoside (P3G) is a major anthocyanin in purple maize extracts, which have been shown to possess anti-adipogenic properties by inhibiting the transition of preadipocytes to mature adipocytes. mdpi.com Related studies on other anthocyanins, such as delphinidin-3-O-glucoside (D3G), show a reduction in lipid accumulation in 3T3-L1 adipocytes by downregulating key adipogenic transcription factors like peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). nih.govnih.gov These effects are often mediated through the activation of the AMPK signaling pathway. nih.gov

Breast cancer cells: Peonidin 3-glucoside (P3G) has been shown to inhibit the growth of various breast cancer cell lines. The HS578T cell line was found to be particularly sensitive to P3G. biopurify.cnnih.gov Treatment with P3G resulted in a strong inhibitory effect on cell growth by inducing cell cycle arrest at the G2/M phase. biopurify.cnnih.gov This was associated with the downregulation of key cell cycle proteins, including cyclin-dependent kinase (CDK)-1, CDK-2, cyclin B1, and cyclin E. biopurify.cnnih.gov Additionally, P3G treatment induced apoptosis, as evidenced by the activation of caspase-3 and the observation of chromatin condensation. biopurify.cnnih.gov In MCF-7 breast cancer cells, related anthocyanins have also been shown to induce apoptosis and modulate the expression of apoptotic proteins. archivesofmedicalscience.com

Interactive Data Table: In Vitro Effects of Peonidin 3-O-Glucoside

Cell LineModel SystemKey FindingsAffected Pathways/MoleculesReference(s)
INS-1E Pancreatic β cellsEnhanced glucose-stimulated insulin secretion.↑ p-FFAR1, ↑ p-PLC, ↑ p-PKD medchemexpress.com
HepG2 Hepatocytes (NAFLD model)Reduced lipid accumulation; inhibited oxidative stress; increased glucose uptake.↑ GK, ↑ p-AMPK, ↓ PEPCK, ↑ SOD, ↑ CAT medchemexpress.commdpi.com
hFOB 1.19 Fetal OsteoblastsIncreased cell viability and proliferation; reduced apoptosis.↓ RANKL, ↓ BIM, ↑ Bcl-2, ↑ SIRT1/3 nih.govnih.govnih.gov
HS578T Breast Cancer CellsInhibited cell growth; induced G2/M cell cycle arrest and apoptosis.↓ CDK-1, ↓ CDK-2, ↓ Cyclin B1, ↓ Cyclin E, ↑ Caspase-3 biopurify.cnnih.gov

The biological activities of peonidin 3-O-glucoside observed in vitro have been corroborated by studies in non-human animal models, demonstrating its potential effects on bone health and cancer metastasis.

Transgenic teleost fish models for bone resorption: Studies using transgenic medaka fish (Oryzias latipes) have provided significant in vivo evidence for the bone-protective effects of peonidin-3-O-glucoside (POG). nih.gov In Sp7/osterix:mCherry transgenic medaka, POG increased osteoblast differentiation. nih.gov Furthermore, in a model of bone resorption using col10α1:nlGFP/rankl:HSE:CFP medaka, POG reduced RANKL-induced ectopic osteoclast formation and bone resorption. nih.govnih.gov These findings indicate that POG has both anabolic effects on bone formation and anti-catabolic effects by inhibiting bone loss, suggesting its role in maintaining bone homeostasis. nih.govmdpi.com

Mouse models for metastasis: The anti-metastatic potential of peonidin 3-glucoside (P3G) has been demonstrated in a mouse model. In vivo studies showed that P3G significantly inhibited the metastasis of Lewis lung carcinoma cells. nih.gov This anti-metastatic effect is linked to the downregulation of proteinase activities and the inactivation of the MAPK pathway, specifically through the inhibition of ERK1/2 phosphorylation and AP-1 activation. nih.gov Another study also confirmed that anthocyanins from Oryza sativa L. indica, including P3G, inhibited the growth of Lewis lung carcinoma cells in C57BL/6 mice. nih.gov

Interactive Data Table: In Vivo Effects of Peonidin 3-O-Glucoside

Animal ModelConditionKey FindingsMechanismReference(s)
Transgenic Medaka Fish Bone Resorption ModelIncreased osteoblast differentiation; reduced RANKL-induced bone resorption.Anabolic and anti-catabolic effects on bone. nih.govnih.govmdpi.com
C57BL/6 Mice Lewis Lung CarcinomaInhibited tumor metastasis and growth.Inactivation of ERK 1/2 and AP-1 signaling pathways. nih.govnih.gov

Analytical Methodologies for the Research of Peonidin 3 O Beta D Glucoside Betaine

Chromatographic Techniques for Isolation and Quantification

Chromatography is the cornerstone for separating peonidin (B1209262) 3-O-beta-D-glucoside betaine (B1666868) from other related compounds. Given that anthocyanins typically exist as a complex mixture in their natural sources, high-resolution separation is paramount. nih.gov

High-Performance Liquid Chromatography (HPLC) for Separation and Identification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of anthocyanins, including peonidin 3-O-glucoside and its betaine form. sigmaaldrich.com The method's strength lies in its ability to separate individual anthocyanins from complex extracts with high resolution and sensitivity. nih.gov For instance, the analysis of black rice germ and bran, a known source of peonidin-3-O-glucoside, utilizes reversed-phase C18 columns. nih.gov

A typical HPLC method involves a gradient elution system with two mobile phases, often an acidified aqueous solution (e.g., water with 0.1% formic acid or 0.4% trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) with a similar acidic modifier. nih.govmtc-usa.com Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, typically at a wavelength of 520 nm, which is the λmax for peonidin glycosides. nih.gov The retention time of the compound under specific column and mobile phase conditions, compared against a pure standard, allows for its identification. For example, in the analysis of anthocyanin-rich fractions, peonidin-3-O-glucoside can be reliably identified and quantified by comparing its retention time and peak area to a known standard. nih.gov

Table 1: Example HPLC Method Parameters for Anthocyanin Analysis

Parameter Condition Source
Column Cogent Phenyl Hydride™, 4µm, 100Å mtc-usa.com
Mobile Phase A DI H₂O / 0.1% formic acid (v/v) mtc-usa.com
Mobile Phase B Acetonitrile / 0.1% formic acid (v/v) mtc-usa.com
Gradient 15% B to 80% B over 4 min mtc-usa.com
Flow Rate 0.4 mL/min mtc-usa.com
Detection ESI-POS Mass Spectrometer mtc-usa.com

| Injection Volume | 1 µL | mtc-usa.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-ESI-QTOF) for Profiling and Characterization

To achieve a higher level of confidence in identification and to characterize the compound in complex mixtures, HPLC is often coupled with mass spectrometry (MS). Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) are exceptionally powerful. nih.govresearchgate.net

LC-MS provides molecular weight information, which is a critical identifier. For peonidin 3-O-beta-D-glucoside betaine, the molecular formula is C₂₂H₂₂O₁₁, with a monoisotopic mass of 462.11621 Da. ebi.ac.uk Its conjugate acid, peonidin 3-O-beta-D-glucoside, has a molecular formula of C₂₂H₂₃O₁₁⁺ and a molecular weight of approximately 463.4 g/mol . nih.gov In positive ion mode ESI, this cation is readily detected.

LC-ESI-QTOF analysis provides high-resolution mass data, enabling the determination of the elemental composition of the parent ion and its fragments. In studies of peonidin-3-glucoside (B1200960), the precursor ion [M]⁺ at m/z 463.1229 is often observed. nih.gov Collision-induced dissociation (CID) of this precursor ion yields characteristic fragment ions. A major fragment corresponds to the peonidin aglycone, which is formed by the loss of the glucose moiety (162 Da), resulting in a prominent ion at m/z 301. nih.govmdpi.com

Table 2: LC-ESI-QTOF Data for Peonidin 3-O-glucoside (Conjugate Acid of the Betaine)

Parameter Value Source
Instrument Waters Xevo G2 Q-Tof nih.gov
Ionization Mode Positive nih.gov
Precursor Ion [M]⁺ (m/z) 463.1229 nih.gov
Collision Energy 30 eV nih.gov
Major Fragment Ion (m/z) 301.0704 (Peonidin aglycone) nih.gov

| Other Fragments (m/z) | 302.07458, 286.04514 | nih.gov |

This fragmentation pattern is a key signature for identifying peonidin glycosides in a sample. mdpi.com

Spectroscopic and Spectrometric Approaches

While chromatography separates the compound, spectroscopy and spectrometry are used to elucidate its structure and confirm its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including complex natural products like anthocyanins. nih.gov While mass spectrometry provides information on molecular weight and fragmentation, NMR provides detailed information about the carbon-hydrogen framework of the molecule. For peonidin 3-O-beta-D-glucoside, ¹H-NMR and ¹³C-NMR spectra can confirm the identity of the aglycone as peonidin and the sugar as glucose. It also confirms the attachment position of the glucose moiety at the C3 hydroxyl group and the β-configuration of the anomeric proton. Although specific NMR data for the betaine form is not widely published, the spectral features would be very similar to the cationic form, with subtle shifts in the signals of protons and carbons near the deprotonated hydroxyl group at the 5-position. uni.luebi.ac.uk

Advanced Mass Spectrometry for Metabolite Fingerprinting and Profiling

Advanced mass spectrometry techniques are central to metabolite fingerprinting and profiling, which aim to obtain a comprehensive or semi-quantitative overview of a specific class of metabolites in a sample. mdpi.com For this compound, high-resolution mass spectrometers like QTOF and Orbitrap are used to generate accurate mass data, which helps in differentiating it from other compounds with similar nominal masses.

Metabolite fingerprinting of plant extracts can reveal the presence and relative abundance of peonidin 3-O-beta-D-glucoside and its betaine form. mdpi.com By comparing the mass spectral data from a sample to a database of known compounds, such as MassBank or PubChem, tentative identification can be made. nih.govmassbank.eu For instance, the experimental MS/MS spectrum of peonidin-3-O-glucoside shows a characteristic fragmentation pattern that can be used as a fingerprint for its identification in various plant extracts. massbank.eu

Table 3: Predicted Collision Cross Section (CCS) Data for this compound Adducts

Adduct m/z Predicted CCS (Ų) Source
[M+H]⁺ 463.12348 205.0 uni.lu
[M+Na]⁺ 485.10542 211.6 uni.lu
[M-H]⁻ 461.10892 210.4 uni.lu

| [M+NH₄]⁺ | 480.15002 | 207.6 | uni.lu |

These predicted CCS values, derived from computational models, can be compared with experimental values from ion mobility-mass spectrometry to add another dimension of confidence to the identification. uni.lu

Integrated Omics Approaches

The study of this compound is increasingly benefiting from integrated "omics" approaches, particularly metabolomics. Metabolomics aims to provide a global snapshot of all small-molecule metabolites in a biological system under specific conditions. In this context, this compound is one of many metabolites that would be analyzed simultaneously.

LC-MS and NMR are the primary analytical platforms used in metabolomics. mdpi.com In a typical plant metabolomics study, extracts are analyzed by high-resolution LC-MS to generate a massive dataset of features, each defined by its retention time and accurate mass. By applying chemometric and bioinformatic tools like Principal Component Analysis (PCA), researchers can compare the metabolic profiles of different samples (e.g., different plant varieties or tissues). This approach can highlight the relative abundance of this compound and correlate its presence with specific genetic or environmental factors. While specific metabolomics studies focusing solely on this betaine are rare, it is frequently included in broader studies of the anthocyanin composition of foods and plants. researchgate.net These integrated approaches are powerful for understanding the biosynthesis, regulation, and biological significance of this compound within a larger biological context.

Metabolomics for Comprehensive Metabolic Profiling

Metabolomics serves as a powerful tool for the comprehensive analysis of low-molecular-weight compounds in a biological system. In the context of this compound, untargeted metabolomics, particularly utilizing high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), is instrumental for its identification and quantification within complex biological matrices.

Untargeted metabolomics studies in plants, such as napier grass and rapeseed, have successfully profiled a wide array of anthocyanins, including various peonidin glycosides. mdpi.commdpi.com These analyses typically employ techniques like Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS). This method allows for the separation of compounds based on their physicochemical properties, followed by their detection and identification based on their mass-to-charge ratio (m/z) and fragmentation patterns. mdpi.com For instance, the precursor ion for peonidin 3-O-glucoside (the conjugate acid of the betaine form) is often detected at an m/z of 463.12. nih.gov The subsequent fragmentation (MS2) of this ion yields characteristic product ions, such as the aglycone peonidin at m/z 301. nih.gov

In a typical metabolomic workflow, extracts from a sample (e.g., plant tissue, biofluid) are injected into the LC-MS system. The resulting data provides a comprehensive snapshot of all detectable metabolites. By comparing the retention times and mass spectra against authentic standards or spectral databases, researchers can confidently identify and quantify specific compounds like this compound. nih.govmtc-usa.com Studies on different colored plant varieties, such as in Cymbidium goeringii, have used anthocyanin-targeted metabolomics to identify key metabolites responsible for color differences, including derivatives of peonidin. techscience.com

The data generated from these analyses can be used to create detailed metabolic profiles. For example, a study on the metabolic effects of anthocyanin consumption in rats showed modulation of metabolites associated with choline (B1196258) and betaine metabolism, highlighting the systemic impact of these compounds. acs.org

Table 1: Key Parameters in Mass Spectrometry-based Metabolomic Analysis of this compound and Related Compounds

ParameterDescriptionTypical Value/FindingSource(s)
Precursor Ion (m/z) Mass-to-charge ratio of the intact molecule (peonidin 3-O-glucoside, [M]+).463.12 nih.gov
Product Ion (m/z) Mass-to-charge ratio of characteristic fragments after collision-induced dissociation.301 (Peonidin aglycone) nih.gov
Analytical Technique The primary method used for separation and detection.HPLC-DAD-MS, UPLC-ESI-MS/MS mdpi.commdpi.comresearchgate.net
Ionization Mode Method used to generate ions for mass analysis.Positive Electrospray Ionization (ESI+) nih.gov
Identification Level Confidence in compound identification.Level 1 (Confirmed with standard) mdpi.com

This table is interactive. You can sort and filter the data.

Combined Transcriptomic and Metabolomic Analyses

Integrating metabolomics with transcriptomics offers a more holistic understanding of the biological processes underlying the production of specific compounds like this compound. This dual-omics approach allows researchers to correlate gene expression levels with the abundance of metabolites, thereby identifying key genes and regulatory networks involved in biosynthetic pathways. nih.govnih.gov

In the study of anthocyanins, this combined analysis is particularly powerful. Transcriptome analysis, typically via RNA sequencing (RNA-seq), quantifies the expression of all genes in a sample. By comparing different samples (e.g., high vs. low anthocyanin-producing varieties), researchers can identify differentially expressed genes (DEGs). mdpi.commdpi.com These DEGs often include structural genes that encode the enzymes directly involved in the anthocyanin biosynthesis pathway and transcription factors that regulate their expression. nih.gov

For example, a combined analysis in purple sweet potatoes revealed that the high accumulation of glycosylated cyanidin (B77932) and peonidin was directly linked to the significantly enhanced expression of structural genes like chalcone (B49325) isomerase (CHI), flavanone (B1672756) 3-hydroxylase (F3H), and dihydroflavonol 4-reductase (DFR). nih.gov Similarly, a study on rambutan cultivars used this approach to show that variations in flavonoid content, including peonidins, were determined by the expression levels of genes in the flavonoid biosynthesis pathway. mdpi.com

The process involves:

Sample Collection: Tissues at specific developmental stages or from different varieties are collected for both RNA and metabolite extraction. researchgate.net

Metabolite Profiling: As described in section 5.3.1, LC-MS/MS is used to identify and quantify peonidin derivatives and other related flavonoids. mdpi.com

Transcriptome Sequencing: RNA is extracted, converted to cDNA, and sequenced to generate a comprehensive gene expression profile.

Integrated Analysis: Statistical methods, such as Pearson correlation analysis, are used to establish significant relationships between the expression levels of specific genes and the concentrations of identified metabolites. mdpi.com This can reveal, for instance, that the upregulation of a specific glucosyltransferase gene is strongly correlated with an increase in peonidin 3-O-glucoside.

This integrated approach provides robust evidence for gene function and is crucial for understanding how the synthesis of this compound is regulated at the molecular level, paving the way for targeted breeding or biotechnological production of this compound. mdpi.com

Table 2: Key Genes in the Anthocyanin Biosynthesis Pathway Potentially Influencing this compound Levels, Identified Through Transcriptomic Analysis

Gene AbbreviationGene NameFunction in PathwaySource(s)
CHS Chalcone SynthaseCatalyzes the initial step of flavonoid biosynthesis. nih.gov
CHI Chalcone IsomeraseCatalyzes the conversion of chalcones to flavanones. nih.gov
F3H Flavanone 3-hydroxylaseHydroxylates flavanones to produce dihydroflavonols. nih.gov
F3'H / F3'5'H Flavonoid 3'-hydroxylase / Flavonoid 3',5'-hydroxylaseDetermines the B-ring hydroxylation pattern, leading to cyanidin or delphinidin (B77816) precursors. nih.gov
DFR Dihydroflavonol 4-reductaseReduces dihydroflavonols to leucoanthocyanidins. nih.gov
ANS Anthocyanidin SynthaseConverts leucoanthocyanidins to colored anthocyanidins (e.g., cyanidin). nih.gov
UFGT UDP-glucose:flavonoid 3-O-glucosyltransferaseTransfers a glucose moiety to the anthocyanidin, forming the glucoside. nih.gov
MYB, bHLH, WD40 Transcription Factor FamiliesForm regulatory complexes that control the expression of structural genes. nih.gov

This table is interactive. You can sort and filter the data.

Future Directions and Emerging Research Avenues

Discovery of Novel Biosynthetic Genes and Regulatory Mechanisms

The biosynthesis of peonidin (B1209262) 3-O-beta-D-glucoside, the precursor to its betaine (B1666868) form, is a complex process involving a series of enzymatic steps. nih.gov The core pathway for anthocyanin production is well-established, involving enzymes such as chalcone (B49325) synthase (CHS), dihydroflavonol 4-reductase (DFR), and anthocyanidin synthase (ANS). nih.govfrontiersin.org The regulation of these structural genes is orchestrated by a combination of transcription factors, primarily from the MYB, bHLH, and WD40 protein families, which form a regulatory complex. frontiersin.orgresearchgate.netmdpi.com

Future research is anticipated to delve deeper into the specific genetic and regulatory nuances that lead to the high-level accumulation of peonidin 3-O-beta-D-glucoside in certain plant species. While the general framework of anthocyanin biosynthesis is understood, the precise mechanisms that favor the production of peonidin over other anthocyanidins remain an area of active investigation. The identification of novel alleles of biosynthetic genes or unique regulatory factors in high-peonidin producers could offer significant insights. For instance, studies in maize have identified several genes, including C1, Pl1, and ZmHY5, that are crucial for anthocyanin biosynthesis. frontiersin.org

A significant gap in our knowledge is the direct enzymatic or spontaneous process that leads to the formation of the betaine from the glucoside at physiological pH. While it is established that the betaine is the major microspecies at a pH of 7.3, the specific factors within the cellular environment that facilitate this deprotonation are not well understood. biopurify.cnebi.ac.uk Future studies could explore the role of cellular compartments, local pH fluctuations, and the presence of other metabolites in influencing the equilibrium between the cationic and betaine forms.

Table 1: Key Regulatory and Biosynthetic Genes in Anthocyanin Production

Gene/Protein FamilyFunctionRelevance to Peonidin 3-O-beta-D-glucoside Betaine
MYB Transcription Factors Key regulators of anthocyanin biosynthetic genes.Variations in MYB genes likely influence the specific accumulation of peonidin precursors. researchgate.netmdpi.com
bHLH Transcription Factors Co-regulators with MYB proteins to activate anthocyanin pathway.Essential for the overall production of the anthocyanin backbone. researchgate.netmdpi.com
WD40 Repeat Proteins Form a complex with MYB and bHLH to regulate transcription.Stabilizes the regulatory complex for efficient gene expression. researchgate.netmdpi.com
Dihydroflavonol 4-reductase (DFR) A key enzyme in the anthocyanin pathway.The specificity of DFR can influence the type of anthocyanidin produced. nih.govmdpi.com
Anthocyanidin synthase (ANS) Catalyzes a late step in anthocyanin biosynthesis.Crucial for the formation of the peonidin aglycone. nih.gov

Elucidation of Molecular Specificity in Cellular Interactions

The biological effects of this compound are intrinsically linked to its interactions with cellular components. Given that the betaine form is prevalent under physiological conditions, understanding its specific binding affinities and mechanisms of action is a critical area for future research.

Recent studies have begun to explore the interactions of peonidin 3-O-glucoside with key biomolecules. For example, research has shown that peonidin and its glucoside can bind to human serum albumin (HSA), a major transport protein in the blood. nih.gov Interestingly, the aglycone (peonidin) exhibited a higher binding affinity than its glucoside form, suggesting that the sugar moiety can influence protein interactions. nih.gov Further investigation is needed to determine how the betaine structure specifically modulates this binding.

In silico studies have also provided insights into the potential interactions of peonidin 3-O-glucoside with cellular targets. Molecular docking simulations have suggested that it may interact with the TNF-α receptor, potentially inhibiting inflammatory signaling pathways. nih.gov These computational predictions offer a valuable starting point for experimental validation of the betaine's specific molecular targets.

Future research should employ a range of biophysical techniques, such as surface plasmon resonance, isothermal titration calorimetry, and NMR spectroscopy, to quantitatively assess the binding kinetics and thermodynamics of this compound with various proteins and nucleic acids. Such studies will be instrumental in elucidating the molecular basis for its reported biological activities, including its anti-inflammatory and anti-cancer effects. biopurify.cnnih.gov

Development of Advanced Analytical Platforms for In Situ Analysis

Visualizing the spatial distribution of this compound within tissues and even single cells is a significant challenge that, if overcome, could provide unprecedented insights into its metabolism and function. Advanced analytical platforms are emerging that hold promise for achieving this goal.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for the identification and quantification of anthocyanins, including peonidin 3-O-glucoside. mdpi.comgoogle.com However, these methods typically require tissue homogenization, which results in the loss of spatial information.

Mass spectrometry imaging (MSI), particularly matrix-assisted laser desorption/ionization (MALDI)-MSI, is a rapidly developing technique that allows for the label-free mapping of metabolites directly in tissue sections. nih.govrsc.orgwiley.com High-resolution MSI has the potential to visualize the distribution of peonidin 3-O-beta-D-glucoside and its betaine form at the cellular level. nih.govpnnl.gov This would enable researchers to correlate the presence of the compound with specific cell types or physiological states.

Future advancements in MSI technology, such as improved spatial resolution and sensitivity, will be critical for the detailed in situ analysis of this compound. wiley.compnnl.gov The integration of MSI with other imaging modalities, such as fluorescence microscopy, could provide a more comprehensive understanding of the subcellular localization and function of this compound.

Table 2: Advanced Analytical Techniques for this compound Analysis

TechniquePrincipleApplication for this compound
HPLC-MS/MS Chromatographic separation followed by mass spectrometric detection and fragmentation.Accurate quantification and identification in extracts. mdpi.commassbank.eu
Capillary Electrophoresis-MS (CE-MS) Separation based on charge and size in a capillary, coupled to MS.High-resolution separation of charged species like the betaine. nih.gov
MALDI-Mass Spectrometry Imaging (MALDI-MSI) Laser-based ionization from a matrix-coated tissue section to map molecular distributions.In situ visualization of the compound within tissues at a cellular level. nih.govrsc.org

Exploration of Biological Roles in Underexplored Organisms and Ecosystems

Peonidin 3-O-glucoside is known to be present in a variety of well-studied plants, including red grapes (Vitis vinifera), purple corn (Zea mays), and black rice (Oryza sativa). frontiersin.orgwikipedia.orgmdpi.com However, its distribution and biological roles in a vast number of other organisms and ecosystems remain largely unexplored.

Recent research has identified a polyacylated derivative of peonidin 3-O-glucoside in black corncobs, which was shown to modulate gut microbiota in mice. nih.gov This highlights the potential for this class of compounds to play significant roles in plant-animal interactions and gut health.

The presence of peonidin 3-O-glucoside has also been reported in the yeast Saccharomyces cerevisiae, suggesting a role for this compound beyond the plant kingdom. nih.gov Future research should aim to identify and characterize this compound in a wider range of organisms, including bacteria, fungi, and lower plants. Understanding the ecological drivers for the production of this compound in different organisms could reveal novel biological functions.

For example, exploring its role in plant defense against pathogens and herbivores, or its involvement in symbiotic relationships, could open up new avenues of research. Furthermore, investigating its presence and stability in different environmental niches, such as soil and aquatic systems, could provide insights into its ecological fate and potential impact on ecosystem processes.

Q & A

Q. What plant sources are validated for isolating this compound?

  • Methodological Answer : Vaccinium myrtillus (bilberry) and Acer pseudosieboldianum (Korean maple) are primary sources. Anthocyanin content varies with developmental stage; for example, A. pseudosieboldianum leaves in early autumn (Stage A) show 26.68 × 10⁶ units of peonidin O-hexoside, significantly higher than mature stages (Stage M: 1.43 × 10⁶ units) .

Advanced Research Questions

Q. How can conflicting data on anthocyanin quantification across studies be reconciled?

  • Methodological Answer : Discrepancies often arise from extraction protocols (e.g., solvent polarity, temperature) or developmental stage variations. Standardize extraction using methanol/ethanol with 0.1–1% acid (e.g., formic acid) and validate via spike-and-recovery experiments. For example, peonidin derivatives in A. pseudosieboldianum drop 95% between Stages A and M, emphasizing the need for growth-stage documentation .

Q. What experimental strategies optimize detection parameters for MS-based quantification?

  • Methodological Answer : Use design of experiments (DoE) to optimize MS/MS transitions. For betaine, the transition m/z 118.1 → 58.1 in multiple reaction monitoring (MRM) mode achieves high sensitivity. Adjust collision energy (15–25 eV), fragmentor voltage (90–120 V), and source temperature (300–400°C) via response surface methodology .

Q. How can molecular interactions between peonidin derivatives and stabilizing agents (e.g., betaine-urea mixtures) be studied?

  • Methodological Answer : Employ dielectric spectroscopy or molecular dynamics (MD) simulations to assess synergy. Betaine-urea mixtures reduce protein denaturation by forming deep eutectic solvents, which may stabilize anthocyanins. Validate via stability assays under thermal stress (e.g., 40°C for 72 hours) .

Q. What techniques differentiate structural isomers like peonidin 3-O-glucoside from cyanidin 3-O-glucoside?

  • Methodological Answer : Use high-resolution MS (HRMS) for accurate mass determination (e.g., peonidin: m/z 463.1; cyanidin: m/z 449.1) and NMR to confirm glycosidic linkages. For example, ¹H-NMR peaks at δ 5.1–5.3 ppm indicate β-D-glucosyl moiety attachment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.